azasetron
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Overview
Description
Azasetron is a potent antiemetic compound that acts as a selective antagonist of the 5-hydroxytryptamine3 (5-HT3) receptor. It is primarily used to manage nausea and vomiting induced by cancer chemotherapy, such as cisplatin chemotherapy . This compound hydrochloride is administered either orally or intravenously .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azasetron hydrochloride involves several steps:
Reduction: The nitro compound is reduced using stannous chloride dihydrate in ethyl acetate to yield an amine.
Cyclization: The amine undergoes cyclization with methyl iodide or dimethyl sulfate to form the azabicyclo structure.
Final Steps: The final product is obtained by reacting the intermediate with hydrochloric acid to form this compound hydrochloride.
Industrial Production Methods
In industrial settings, this compound hydrochloride is produced by dissolving this compound hydrochloride, sodium chloride, lactic acid, and L-arginine in water. The solution is stirred, pH adjusted, and maintained at a specific temperature. The mixture undergoes heat preservation adsorption using activated carbon, followed by filtration, cooling, and nitrogen charging before filling .
Chemical Reactions Analysis
Azasetron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The nitro group in the intermediate compound is reduced to an amine using stannous chloride dihydrate.
Substitution: The cyclization step involves nucleophilic substitution where the amine reacts with methyl iodide or dimethyl sulfate.
Common reagents used in these reactions include fuming nitric acid, acetic anhydride, stannous chloride dihydrate, methyl iodide, and dimethyl sulfate . The major products formed are intermediates leading to the final this compound hydrochloride compound.
Scientific Research Applications
Azasetron has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of 5-HT3 receptor antagonists.
Biology: this compound is employed in research to understand the role of 5-HT3 receptors in various biological processes.
Mechanism of Action
Azasetron exerts its effects by selectively binding to and antagonizing the 5-HT3 receptors. These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . By blocking these receptors, this compound prevents serotonin from binding, thereby inhibiting the vomiting reflex induced by chemotherapy .
Comparison with Similar Compounds
Azasetron is unique among 5-HT3 receptor antagonists due to its high selectivity and potency. Similar compounds include:
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications but with a different chemical structure.
Granisetron: Similar in function but differs in its pharmacokinetic profile and chemical structure.
Dolasetron: Also a 5-HT3 receptor antagonist with a different mechanism of metabolism and elimination.
This compound stands out due to its specific binding affinity and effectiveness in preventing chemotherapy-induced nausea and vomiting .
Properties
CAS No. |
123040-95-9 |
---|---|
Molecular Formula |
C17H20ClN3O3·HCl |
Molecular Weight |
0 |
Synonyms |
2H-1,4-Benzoxazine-8-carboxamide, N-1-azabicyclo[2.2.2]oct-3-yl-6-chloro-3,4-dihydro-4-methyl-3-oxo-, (-)- |
Origin of Product |
United States |
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